molecular formula C11H9FN4O3 B11493189 N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide

Cat. No.: B11493189
M. Wt: 264.21 g/mol
InChI Key: VPJIKADOXHYXJW-UHFFFAOYSA-N
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Description

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with hydrazine hydrate to form 4-fluorobenzohydrazide. This intermediate is then reacted with acetic anhydride and sodium acetate to yield N-(4-fluorobenzoyl)acetamide. The final step involves the cyclization of this intermediate with nitrous acid to form the oxadiazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring and the fluorobenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide
  • N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide

Uniqueness

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.

Properties

Molecular Formula

C11H9FN4O3

Molecular Weight

264.21 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C11H9FN4O3/c1-6(17)13-9-10(16-19-15-9)14-11(18)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,15,17)(H,14,16,18)

InChI Key

VPJIKADOXHYXJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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